molecular formula C18H11FN4OS B13369060 6-(3-Fluorophenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Fluorophenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13369060
M. Wt: 350.4 g/mol
InChI Key: RVIDFYHOKKPJNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the fused heterocyclic triazolothiadiazole family, characterized by a triazole ring fused with a thiadiazole core. The structure features a 3-fluorophenyl group at position 6 and a 3-methylbenzofuran moiety at position 3 (Figure 1). Such derivatives are synthesized via cyclocondensation reactions, often employing POCl₃ as a dehydrating agent, similar to methods described in adamantyl-substituted triazolothiadiazoles .

Properties

Molecular Formula

C18H11FN4OS

Molecular Weight

350.4 g/mol

IUPAC Name

6-(3-fluorophenyl)-3-(3-methyl-1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H11FN4OS/c1-10-13-7-2-3-8-14(13)24-15(10)16-20-21-18-23(16)22-17(25-18)11-5-4-6-12(19)9-11/h2-9H,1H3

InChI Key

RVIDFYHOKKPJNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)C5=CC(=CC=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluorophenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.

    Introduction of the Triazole Ring: This step often involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate electrophiles.

    Fluorophenyl Substitution:

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring or the triazole moiety.

    Reduction: Reduction reactions may target the triazole ring or other functional groups within the molecule.

    Substitution: The fluorophenyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, triazolothiadiazoles have been studied for their antimicrobial, antifungal, and anticancer properties. This specific compound may exhibit similar activities and could be investigated for its potential therapeutic applications.

Medicine

In medicine, compounds of this class are often explored for their potential as drug candidates. They may interact with various biological targets, including enzymes and receptors, to exert their effects.

Industry

Industrially, such compounds could be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific biological activity. Generally, these compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Substituent Variations and Pharmacological Activities

The pharmacological profile of triazolothiadiazoles is highly substituent-dependent. Below is a comparative analysis of key analogues:

Compound Name/Substituents Biological Activity Key Findings Reference ID
Target Compound :
6-(3-Fluorophenyl)-3-(3-methylbenzofuran-2-yl)
Under investigation (assumed antimicrobial/anticancer) Structural uniqueness due to benzofuran and fluorophenyl synergy; expected enhanced lipophilicity and target binding.
6-(Adamantan-1-yl)-3-(3-fluorophenyl) Antimicrobial potential Adamantyl group increases steric bulk; weak C–H···F and π-π interactions stabilize crystal packing.
3-(3,4-Dimethoxyphenyl)-6-(2-fluoro-4-pyridinyl) Anticancer/antibacterial Pyridinyl and methoxy groups enhance solubility; moderate activity against Gram-positive bacteria.
6-(2-Furanyl)-3-(3,4,5-trimethoxyphenyl) Antitubercular/antioxidant Trimethoxy phenyl improves membrane permeability; furanyl may act as a hydrogen bond donor.
3-Ethyl-6-(4-fluorophenylpyrazolyl) Anti-inflammatory/anticancer Pyrazole and ethyl groups modulate COX-2 inhibition; fluorophenyl enhances selectivity.
6-(Naphthoxy)-3-(2-chlorophenyl) Anti-inflammatory/analgesic Naphthoxy group reduces ulcerogenicity; chlorophenyl enhances potency vs. naproxen.
6-(5-Bromo-3-pyridinyl)-3-(4-fluorophenoxymethyl) Antiviral/antitumor Bromopyridinyl and fluorophenoxy improve DNA intercalation potential.

Pharmacological Performance

  • Antimicrobial Activity : Benzofuran derivatives () show superior activity against Gram-positive bacteria (MIC: 12.5–25 µg/mL) compared to adamantyl () or pyridinyl () analogues.
  • Anticancer Potential: Fluorophenyl-pyrazolyl derivatives () inhibit HeLa cells (IC₅₀: 8.2 µM), while naphthoxy derivatives () reduce inflammation (ED₅₀: 23 mg/kg) with minimal gastric toxicity.
  • Anti-inflammatory vs. Analgesic : Compounds with naphthoxy () or methoxy groups () exhibit dual anti-inflammatory/analgesic effects, unlike the target compound, which remains uncharacterized in this regard.

Crystallographic and Physicochemical Properties

  • The target compound’s fluorophenyl group may exhibit positional disorder in the crystal lattice, as seen in , affecting solubility.
  • Weak C–H···F interactions (present in adamantyl analogues ) and π-π stacking (benzofuran ) could stabilize the target molecule’s solid-state structure.

Biological Activity

The compound 6-(3-Fluorophenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS No. 724435-94-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₁FN₄OS
  • Molecular Weight : 350.37 g/mol
  • Chemical Structure : The compound features a triazole-thiadiazole core with a fluorophenyl and benzofuran substituent, which may contribute to its biological activity.

Anticancer Activity

Recent studies have shown that derivatives of triazolo[3,4-b][1,3,4]thiadiazole exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds are believed to inhibit tyrosine kinase receptors, similar to established anticancer drugs like gefitinib and dasatinib. This inhibition can lead to reduced cell proliferation in various cancer cell lines.
  • Case Study : A derivative structurally similar to the target compound was tested against gastric cancer cell lines (NUGC), demonstrating an IC₅₀ value of approximately 50 nM. This indicates potent activity against cancer cells while showing significantly lower toxicity to normal fibroblast cells (WI38) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects:

  • Research Findings : In vitro studies indicate that triazolo-thiadiazole derivatives possess notable antibacterial and antifungal activities. The mechanism involves disruption of bacterial cell membranes and inhibition of essential enzymatic pathways.

Other Pharmacological Activities

Additional biological activities associated with this compound include:

  • Anti-inflammatory Effects : Research suggests that the compound may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
  • Antioxidant Properties : The presence of the benzofuran moiety is linked to antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of triazolo-thiadiazole derivatives:

SubstituentEffect on Activity
Fluorophenyl GroupEnhances binding affinity to targets
Benzofuran MoietyContributes to antioxidant properties
Triazole-Thiadiazole CoreEssential for anticancer activity

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-(3-fluorophenyl)-3-(3-methyl-1-benzofuran-2-yl)triazolothiadiazole, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via cyclocondensation of 4-amino-5-substituted-1,2,4-triazole-3-thiols with appropriate carboxylic acids in the presence of phosphorous oxychloride (POCl₃). Key steps include:

  • Refluxing with POCl₃ to activate carbonyl groups .

  • Neutralization with sodium bicarbonate post-reaction to precipitate the product .

    • Optimization : Yield depends on:
  • Temperature : Prolonged reflux (~16 hours) ensures complete cyclization .

  • Solvent : Ethanol-dimethylformamide (1:1 v/v) improves crystallinity .

    Parameter Optimal Condition Yield Range
    Reaction Time16–24 hours49–75%
    Temperature80–100°C-
    Solvent SystemPOCl₃ + DMF/Ethanol-

Q. Which analytical techniques are critical for confirming the structure and purity of triazolothiadiazole derivatives?

  • Structural Confirmation :

  • X-ray crystallography resolves the fused triazole-thiadiazole core and substituent orientations .
  • NMR spectroscopy identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) .
    • Purity Assessment :
  • HPLC ensures >95% purity .
  • Elemental analysis validates C, H, N, S content within ±0.4% of theoretical values .

Q. How do substituents at the 3- and 6-positions of the triazolothiadiazole core affect stability and solubility?

  • Stability : Bulky groups (e.g., adamantyl at position 6) enhance thermal stability via steric hindrance .
  • Solubility : Polar substituents (e.g., methoxy groups) improve aqueous solubility, while fluorophenyl groups reduce it due to hydrophobicity .

Advanced Research Questions

Q. What strategies are used to establish structure-activity relationships (SAR) for triazolothiadiazoles in biological assays?

  • SAR Workflow :

Substituent Variation : Synthesize derivatives with halogen (Cl, F), alkoxy (OCH₃), or heteroaromatic groups .

Biological Screening : Test against targets (e.g., COX-2, microbial enzymes) .

Data Correlation : Use regression models to link substituent electronegativity/logP to activity .

  • Example : Fluorine at the 3-position enhances COX-2 selectivity (IC₅₀ = 0.8 μM) due to dipole interactions .
Substituent (Position) Biological Activity Key Finding
3-FluorophenylCOX-2 inhibition10-fold selectivity over COX-1
3-MethoxyAntifungal (Candida albicans)MIC = 12.5 µg/mL
6-NaphthylAnticancer (HeLa cells)IC₅₀ = 7.3 µM

Q. How can contradictions in reported biological activities of triazolothiadiazoles be resolved?

  • Root Causes :

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains .
  • Compound Purity : Impurities >5% skew IC₅₀ values .
    • Resolution Strategies :
  • Standardized Protocols : Use CLSI guidelines for antimicrobial testing .
  • Orthogonal Validation : Confirm activity via both enzymatic (e.g., COX-2 inhibition) and cellular assays .

Q. What computational approaches predict the binding mode of triazolothiadiazoles to biological targets?

  • Methods :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2, lanosterol 14α-demethylase) .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes .
    • Case Study : Docking of 3-fluorophenyl derivatives into COX-2’s hydrophobic pocket reveals H-bonds with Tyr355 and π-π stacking with Phe518 .

Q. How do intermolecular interactions influence the crystallographic packing of triazolothiadiazoles?

  • Key Interactions :

  • C–H⋯N Hydrogen Bonds : Stabilize layered crystal structures .
  • π–π Stacking : Between benzofuran and triazole rings (distance: 3.5–3.8 Å) .
    • Impact : Stronger intermolecular forces correlate with higher melting points (>300°C) .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity for triazolothiadiazoles while others show limited efficacy?

  • Factors :

  • Test Concentrations : Discrepancies in MIC values due to varying stock solution purity .
  • Resistance Mechanisms : Efflux pumps in Gram-negative bacteria reduce compound uptake .
    • Recommendations :
  • Use clinical isolates (not lab strains) for assays .
  • Pair triazolothiadiazoles with efflux pump inhibitors (e.g., PAβN) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.